molecular formula C14H11FO2S B3152129 Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- CAS No. 728-98-3

Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

Cat. No.: B3152129
CAS No.: 728-98-3
M. Wt: 262.3 g/mol
InChI Key: XJBDIPONICNNAX-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical and Medicinal Chemistry Research

In modern drug discovery, the synthesis and evaluation of novel molecular architectures are paramount. Benzoic acid derivatives with thioether linkages are of particular interest due to their presence in various biologically active agents. Researchers are continuously exploring new synthetic methods to create libraries of these compounds for screening against a wide range of therapeutic targets. researchgate.net The combination of a carboxylic acid, an aromatic ring, and a flexible thioether bridge offers a unique three-dimensional structure that can be tailored to fit into the active sites of enzymes and receptors.

Significance of Fluorine Substitution in Aromatic Systems within Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to optimize molecular properties. nih.gov Introducing a fluorine atom, particularly onto an aromatic ring like the phenyl group in "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-," can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile.

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing fluorine at a site that is otherwise susceptible to oxidation can block this metabolic pathway, thereby increasing the drug's half-life.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity.

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

pKa Modification: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can impact a compound's solubility, absorption, and interaction with its biological target.

Table 1: Impact of Fluorine Substitution on Molecular Properties

Property Effect of Fluorine Substitution Rationale
Metabolic Stability Generally Increased Strong C-F bond resists enzymatic cleavage.
Binding Affinity Can be Enhanced Electronegativity allows for unique polar interactions with target proteins.
Lipophilicity (LogP) Generally Increased Fluorine is more lipophilic than hydrogen.

| Acidity (pKa) | Can be Increased | Fluorine's electron-withdrawing effect can stabilize the conjugate base. |

Role of Thioether Functionality in Bioactive Molecules

The thioether group (R-S-R') is a critical functional group in numerous bioactive molecules and approved drugs. researchgate.net Unlike its oxygen analog (ether), the thioether linkage has distinct properties that make it valuable in drug design. The sulfur atom is larger, less electronegative, and more polarizable than oxygen.

The thioether linkage in molecules like "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" contributes to:

Structural Flexibility: The thioether bond provides rotational flexibility, allowing the molecule to adopt various conformations to better fit a binding site.

Metabolic Handle: While generally stable, the sulfur atom can be a site for metabolic oxidation to sulfoxide (B87167) and sulfone, which can be a strategy for drug activation or deactivation.

Target Interactions: The sulfur atom can participate in non-covalent interactions with biological targets, including hydrogen bonds and van der Waals forces, contributing to binding affinity.

Scaffold Linking: It serves as a robust and versatile linker to connect different molecular fragments, such as the benzoic acid and fluorophenyl groups in the title compound.

Overview of Benzoic Acid Scaffolds in Drug Discovery and Development

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. researchgate.netijarsct.co.in Its prevalence is due to a combination of favorable properties. The carboxylic acid group is ionizable at physiological pH, which can enhance water solubility and provide a key interaction point (e.g., through salt bridges or hydrogen bonds) with biological targets. ijarsct.co.in The attached phenyl ring provides a rigid core that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Examples of Marketed Drugs Featuring a Benzoic Acid Scaffold

Drug Name Therapeutic Class Role of Benzoic Acid Moiety
Aspirin Anti-inflammatory Core scaffold for acetylsalicylic acid.
Furosemide Diuretic Essential for its diuretic activity.
Tamibarotene Anticancer Acts as a retinobenzoic acid.

This table provides examples of the broader class of drugs and is for illustrative purposes.

Research Significance and Potential Academic Contributions

The compound "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" represents a confluence of three key structural motifs with proven utility in medicinal chemistry. While specific research on this exact molecule is not widely published, its structure suggests significant potential for academic and industrial investigation.

The study of this compound and its analogs could contribute to:

Development of Novel Therapeutics: Its structure is a logical starting point for designing inhibitors for various enzymes or receptor antagonists, particularly where interactions with aromatic and acidic groups are important. For instance, similar 2-(arylthio)benzoic acid structures have been investigated as inhibitors of the FTO protein, relevant in cancer therapy. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds would provide valuable data on how modifications to the fluorophenyl ring, the thioether linker, or the benzoic acid core affect biological activity.

Exploration of New Chemical Space: Investigating such molecules expands the library of available compounds for high-throughput screening, potentially leading to the discovery of hits for new and challenging biological targets.

The rational combination of a benzoic acid scaffold, a thioether linkage, and a fluorinated aromatic ring makes "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" a compound of high interest for further synthesis and biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBDIPONICNNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257396
Record name 2-[[(4-Fluorophenyl)thio]methyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-98-3
Record name 2-[[(4-Fluorophenyl)thio]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Fluorophenyl)thio]methyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Characterization Techniques for Thioether Benzoic Acid Compounds

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are paramount in determining the precise arrangement of atoms within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its electronic and vibrational states can be obtained, leading to a complete structural map.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

In the ¹H NMR spectrum of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-, distinct signals are expected for the carboxylic acid proton, the aromatic protons of both the benzoic acid and the 4-fluorophenyl rings, and the methylene (B1212753) bridge protons. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities.

The four protons on the disubstituted benzoic acid ring would present as complex multiplets. The proton at position 6 would likely be the most downfield of the aromatic protons due to the deshielding effects of the adjacent carboxylic acid and the thioether linkage. The protons on the 4-fluorophenyl group are expected to appear as two sets of doublets of doublets (or triplets, appearing as an AA'BB' system) due to coupling with each other and with the fluorine atom. The methylene protons (-CH₂-) are expected to appear as a sharp singlet, deshielded by the adjacent sulfur atom and the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH > 10.0 broad singlet -
Benzoic Acid Ring H (Ar-H) 7.2 - 8.1 multiplet -
4-Fluorophenyl Ring H (Ar-H) 7.0 - 7.5 multiplet ~8-9 (H-H), ~5-8 (H-F)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing between 170-180 ppm. The aromatic region would show multiple signals for the carbons of both rings. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. Other carbons in the fluorinated ring will also show smaller couplings to fluorine. The methylene carbon signal is anticipated around 35-45 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C OOH 170 - 180
Benzoic Acid Ring (Ar-C ) 125 - 140
4-Fluorophenyl Ring (Ar-C ) 115 - 165
C -F (4-Fluorophenyl Ring) 160 - 165 (d, ¹JCF ≈ 240-250 Hz)

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would confirm the direct, one-bond connections between protons and the carbons to which they are attached. mzcloud.org Key correlations would be observed between the methylene protons and the methylene carbon, as well as between each aromatic proton and its corresponding aromatic carbon. mzcloud.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. mzcloud.org For instance, correlations would be expected from the methylene protons to the C1 and C2 carbons of the benzoic acid ring, and to the ipso-carbon of the 4-fluorophenylthio group. This would unambiguously establish the connectivity of the benzoic acid -> methylene -> thioether -> fluorophenyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. A key expected correlation would be between the methylene protons and the aromatic proton at the 3-position of the benzoic acid ring, confirming the ortho substitution pattern.

Table 3: Predicted Key 2D NMR Correlations

Technique Correlating Nuclei Significance
HSQC Aromatic Protons ↔ Aromatic Carbons Confirms direct C-H bonds in both rings.
HSQC Methylene Protons ↔ Methylene Carbon Confirms the -CH₂- signal.
HMBC Methylene Protons ↔ C1 & C2 of Benzoic Acid Ring Confirms the attachment point of the side chain.
HMBC Methylene Protons ↔ Ipso-Carbon of Fluorophenyl Ring Confirms the thioether linkage.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- would be characterized by several key absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding. rsc.org The C=O (carbonyl) stretching of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Furthermore, a distinct band corresponding to the C-F stretch is anticipated around 1200-1250 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O (Carboxylic Acid) 1680 - 1710 Strong
C=C (Aromatic) 1450 - 1600 Medium to Strong
C-O (Carboxylic Acid) 1210 - 1320 Strong
C-F (Aromatic) 1200 - 1250 Strong

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

For Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-, with a molecular formula of C₁₄H₁₁FO₂S, the calculated monoisotopic mass is 262.0464 Da. High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental formula.

In an LC-MS experiment using electrospray ionization (ESI), the compound would likely be detected as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Fragmentation analysis (MS/MS) would reveal characteristic losses. Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da), cleavage of the benzylic C-S bond to generate fragments corresponding to the 4-fluorothiophenol (B130044) moiety and the 2-methylbenzoic acid cation, and cleavage of the S-C(aryl) bond.

Table 5: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Description
[M+H]⁺ 263.0542 Protonated molecular ion
[M-H]⁻ 261.0386 Deprotonated molecular ion
[M-COOH]⁺ 217.0631 Loss of the carboxyl group
[C₇H₄S F]⁺ 141.0045 4-Fluorophenylthio fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-," the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from its constituent chromophores: the benzoic acid moiety and the (4-fluorophenyl)thio group.

Benzoic acid and its derivatives typically display two main absorption bands in the ultraviolet region. rsc.orgresearchgate.net The first, a strong absorption band known as the B-band (benzenoid), is generally observed around 230 nm. rsc.org A second, less intense band, referred to as the C-band, is typically seen around 270-280 nm. rsc.orgresearchgate.net These absorptions are attributed to π → π* electronic transitions within the benzene (B151609) ring and the carboxyl group. The presence of the thioether linkage and the fluorine substituent on the second phenyl ring may cause slight shifts (either bathochromic or hypsochromic) in the positions and intensities of these absorption maxima due to their electronic effects on the chromophoric system. The spectrum is typically recorded by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile.

Table 1: Expected UV-Vis Absorption Data

Parameter Expected Value
λmax 1 (B-band) ~230 nm
λmax 2 (C-band) ~270-280 nm
Solvent Ethanol or Acetonitrile

| Transition Type | π → π* |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is essential for confirming the empirical formula and, in conjunction with molecular weight data, the molecular formula. For a pure sample of "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-," the experimentally determined percentages of carbon, hydrogen, and sulfur should align closely with the theoretical values calculated from its molecular formula, C₁₄H₁₁FO₂S. A close match between experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 14 168.14 64.10%
Hydrogen H 1.01 11 11.11 4.24%
Fluorine F 19.00 1 19.00 7.25%
Oxygen O 16.00 2 32.00 12.20%
Sulfur S 32.07 1 32.07 12.23%

| Total | | | | 262.32 | 100.00% |

Purity Assessment Techniques

Assessing the purity of a synthesized compound is critical. Techniques like Thin Layer Chromatography and melting point determination are routinely employed for this purpose.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checking

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction and assessing the purity of the final product. sigmaaldrich.com In the synthesis of "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-," TLC can be used to track the consumption of starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel, and developed with an appropriate mobile phase, often a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). researchgate.net The separated spots are visualized under UV light, as the aromatic rings in the compound will absorb UV radiation. A pure sample of the final product should appear as a single spot, indicating the absence of starting materials or byproducts. sigmaaldrich.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 3: Typical TLC Parameters

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v)
Visualization UV light at 254 nm

| Expected Result | A single spot with a specific Rf value |

Melting Point Determination

The melting point of a solid crystalline compound is a key physical property that serves as an important indicator of its purity. A pure substance typically exhibits a sharp and well-defined melting point range of 1-2°C. The presence of impurities generally causes a depression and broadening of the melting point range. Therefore, determining the melting point of "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" is a straightforward and essential method for its initial purity assessment. For instance, the standard melting point for pure benzoic acid is in the range of 121-123°C. sigmaaldrich.com Substituted derivatives will have distinct melting points based on their specific molecular structure and intermolecular forces.

Table 4: Melting Point Analysis

Parameter Expected Observation for Pure Compound
Melting Point Range A sharp, defined range (e.g., 1-2°C)

| Appearance | Colorless or white crystalline solid |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-," it is possible to obtain precise information about its molecular structure.

This analysis reveals exact bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. researchgate.net Furthermore, it provides detailed insights into the supramolecular assembly, showing how individual molecules pack in the crystal lattice. researchgate.net For this compound, a key feature of interest would be the intermolecular hydrogen bonding interactions involving the carboxylic acid groups, which typically form centrosymmetric dimers in the solid state. researchgate.netrsc.org The conformation of the thioether linkage and the relative orientation of the two aromatic rings would also be precisely determined.

Table 5: Parameters Determined by X-ray Crystallography

Parameter Information Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal structure.
Bond Lengths The precise distances between bonded atoms (e.g., C-S, C-F, C=O).
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles defining the molecular conformation.

| Intermolecular Interactions | Details of hydrogen bonds, π-stacking, and other non-covalent forces. |

Molecular Mechanisms of Action and Biological Targets Preclinical in Vitro/in Vivo

General Principles of Enzyme and Receptor Binding Affinity

The therapeutic potential of small molecules is fundamentally linked to their ability to bind with high affinity and specificity to biological targets like enzymes and receptors. For the 2,5-substituted benzoic acid class of compounds, this principle is exemplified by their targeted disruption of protein-protein interactions (PPIs) that are critical for cell survival.

Interaction with Active Sites of Specific Enzymes or Receptors

Preclinical research demonstrates that these benzoic acid derivatives function as BH3 mimetics. nih.gov They are designed to occupy a specific surface groove on anti-apoptotic proteins, thereby blocking their function. nih.gov This binding occurs within a canonical hydrophobic groove, known as the BH3-binding site, which is the natural docking location for pro-apoptotic proteins. nih.govcaymanchem.com

Crystallography studies reveal that the 2,5-substituted benzoic acid scaffold commonly orients itself at the junction of two hydrophobic pockets, designated p2 and p3, within the BH3-binding groove of target proteins. nih.gov The precise binding mode and the occupancy of these pockets are influenced by the nature and size of the chemical groups (substituents) attached to the benzoic acid core. nih.gov This highlights the complex molecular recognition that governs the binding of these small molecules to their protein targets. nih.gov

Modulation of Key Biochemical Pathways and Cellular Processes

The primary biochemical pathway modulated by this class of compounds is the intrinsic apoptosis pathway. nih.govfrontiersin.org Anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family are central regulators of this process, acting to prevent programmed cell death by sequestering pro-apoptotic proteins. researchgate.net

By binding to and inhibiting anti-apoptotic proteins, the benzoic acid derivatives effectively "release the brakes" on apoptosis. This inhibition restores the cell's natural ability to undergo programmed cell death, a critical process for eliminating damaged or cancerous cells. nih.govresearchgate.net In preclinical models, this on-target cellular activity has been confirmed in cancer cell lines that are dependent on these specific anti-apoptotic proteins for their survival. nih.govnih.gov

Specific Biological Targets Investigated for Related Benzoic Acid Derivatives

Structure-based drug design has led to the development of 2,5-substituted benzoic acid derivatives that selectively target key members of the Bcl-2 family of proteins.

Anti-Apoptotic Bcl-2 Family Proteins (e.g., Mcl-1, Bfl-1)

Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma-2-related protein A1 (Bfl-1) are crucial anti-apoptotic proteins frequently overexpressed in a wide range of cancers, contributing to tumor survival and therapeutic resistance. nih.govnih.gov A 2,5-substituted benzoic acid scaffold was specifically designed to achieve equipotent binding to both Mcl-1 and Bfl-1. nih.govacs.org

Structure-guided development led to compounds with high affinity for both Mcl-1 and Bfl-1, while showing significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govnih.gov This dual-targeting capability is considered a promising strategy to enhance efficacy and combat the development of resistance in various cancers. nih.gov

The following interactive table displays the binding affinities (Ki, in nanomolars) of representative 2,5-substituted benzoic acid derivatives against Mcl-1 and Bfl-1, illustrating the structure-activity relationship (SAR) where modifications to the R¹ and R² positions on the benzoic acid scaffold impact potency.

CompoundR¹ SubstituentR² SubstituentMcl-1 Ki (nM)Bfl-1 Ki (nM)
1 -S(CH₂)₂Ph-NHSO₂Ph15001500
2 -H-NHSO₂Ph>50000>100000
15 -S(CH₂)₂-(2-naphthyl)-NHSO₂Ph210320
24 -S(CH₂)₂-(2-naphthyl)-NHSO₂-(4-F-Ph)100100
Data sourced from Kump, K. J., et al. (2020). nih.gov
Ligand-Induced Binding Site Adaptation and Pocket Optimization

The interaction between these benzoic acid inhibitors and their target proteins is not a simple lock-and-key mechanism. Instead, the binding site of the protein can exhibit significant flexibility, a phenomenon known as "induced fit." nih.gov Crystallography and NMR studies have shown that the Mcl-1 protein's binding pocket adapts its shape in response to different bound ligands. nih.gov

Specifically, the binding of a ligand can induce a bend in an alpha-helix (α4) of the Mcl-1 protein. nih.govosti.gov This conformational change helps to accommodate the inhibitor within a deep hydrophobic pocket, optimizing the binding interactions. osti.gov The displacement of a helical turn can open up the canonical BH3 binding groove, making it more accessible to the ligand. nih.gov This dynamic adaptation underscores that the protein's structure is not rigid and can be significantly influenced by the binding of a small molecule, which is a critical consideration in structure-based drug design. nih.gov

Role of Conserved Hydrogen Bonding Interactions (e.g., with Arg263)

A critical and highly conserved interaction underpins the binding of the benzoic acid scaffold to Mcl-1. nih.gov Across multiple inhibitor-protein complex structures, a consistent, anchoring hydrogen bond is formed between the carboxyl group (-COOH) of the benzoic acid and the side chain of a specific arginine residue, Arg263, within the Mcl-1 binding groove. nih.govacs.org

This interaction is crucial as it mimics the natural binding mechanism of pro-apoptotic BH3-only proteins, which use a conserved aspartic acid to form a similar bond with Arg263. nih.gov The essential nature of this hydrogen bond has been confirmed experimentally; mutating the Arg263 residue to an alanine (B10760859) (R263A) results in a loss of inhibitor binding. nih.gov This specific, conserved interaction serves as the primary anchor, allowing the rest of the inhibitor molecule to orient itself correctly within the hydrophobic pockets of the binding site to achieve high-affinity binding. nih.govnih.gov

Importance of Hydrophobic Interactions in Protein Binding Pockets (e.g., p2 pocket)

The binding of small molecules to protein targets is often driven by a combination of forces, with hydrophobic interactions playing a crucial role in the affinity and specificity of the interaction. In the context of protein-ligand binding, specific pockets or cavities on the protein surface accommodate the ligand. The "p2 pocket" is a hydrophobic binding site found in certain proteins, and the ability of a compound to effectively occupy this pocket can be a key determinant of its biological activity. nih.gov

Bacterial RNA Polymerase Interactions with Sigma Factors as an Antimicrobial Target

The bacterial RNA polymerase (RNAP) holoenzyme, formed by the core RNAP and a sigma (σ) factor, is essential for the initiation of transcription and, consequently, for bacterial viability. nih.govnih.gov The interaction between the core RNAP and the sigma factor presents an attractive target for the development of novel antimicrobial agents. nih.gov Inhibition of this interaction is expected to disrupt bacterial transcription and growth. nih.govresearchgate.net

Research into benzyl (B1604629) and benzoyl benzoic acid derivatives has demonstrated their potential as inhibitors of the RNAP-sigma factor interaction. nih.gov These compounds are designed to mimic the sigma factor at its primary binding site on the RNAP, thereby preventing the formation of the functional holoenzyme. nih.govresearchgate.net Modifications to the benzoic acid scaffold have led to the development of derivatives with improved antimicrobial activity. nih.gov For instance, the introduction of electron-withdrawing groups on the benzoic acid moiety can enhance the interaction with key amino acid residues, such as arginine, in the β' subunit of the RNAP. nih.gov

Eukaryotic Initiation Factor 4E (eIF4E) in Oncological Contexts

While direct studies on "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" and its interaction with eIF4E are not prevalent in the provided search results, the broader class of benzoic acid derivatives has been investigated for its anticancer properties. nih.govresearchgate.net Unregulated cell division is a hallmark of cancer, and targeting key cellular processes involved in cell growth and proliferation is a primary strategy in cancer therapy. nih.gov Benzoic acid and its derivatives have been identified as possessing significant anticancer potential. nih.govresearchgate.net

Type 5 17-β-Hydroxysteroid Dehydrogenase (AKR1C3)

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme implicated in the biosynthesis of potent androgens within tumors, particularly in the context of castration-resistant prostate cancer (CRPC). upenn.edunih.gov The overexpression of AKR1C3 in CRPC makes it a rational therapeutic target. upenn.edunih.gov N-phenylanthranilates, a class of compounds related to benzoic acid, are known to be potent but nonselective inhibitors of AKR1C3. upenn.eduepa.gov

Structure-activity relationship (SAR) studies on analogues of flufenamic acid, a benzoic acid derivative, have revealed that specific structural features can confer selectivity for AKR1C3. upenn.edu For example, a meta-carboxylic acid group relative to the amine was found to provide significant AKR1C3 selectivity without compromising potency. upenn.edu Furthermore, the presence of electron-withdrawing groups on the phenylamino (B1219803) B-ring was optimal for AKR1C3 inhibition. upenn.edu Selective inhibitors of AKR1C3 are desirable to avoid the inhibition of related isoforms like AKR1C1 and AKR1C2, which are involved in the inactivation of potent androgens. upenn.edunih.gov

Cyclin-Dependent Kinase 2 (CDK2) as a Cancer Target

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the eukaryotic cell division cycle. nih.govresearchgate.net Overexpression of CDK2 can lead to abnormal cell cycle regulation and is associated with hyperproliferation in cancer cells, making it a potential therapeutic target. nih.govresearchgate.net The development of CDK2 inhibitors has been facilitated by the availability of its X-ray crystal structure, which allows for a detailed understanding of the modes of inhibition. nih.govresearchgate.net While specific studies on "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" as a CDK2 inhibitor were not identified, the general principle of targeting CDK2 with small molecules is a well-established strategy in cancer research. nih.govelgenelim.com

Modulation of Cellular Processes (e.g., induction of apoptosis, inhibition of cell proliferation)

Benzoic acid derivatives have been shown to modulate key cellular processes, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.govnih.gov For instance, some benzoic acid derivatives have been found to inhibit cancer cell growth by inducing the production of reactive oxygen species (ROS) and activating caspase-3, a key executioner enzyme in apoptosis. nih.gov Additionally, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov The ability to induce apoptosis and inhibit proliferation is a critical aspect of the anticancer activity of many therapeutic agents.

Computational Molecular Modeling and Docking Studies to Predict Interactions

Computational methods, such as molecular modeling and docking, are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. niscpr.res.innih.govwu.ac.th These studies can provide valuable insights into the binding modes of ligands and help in the rational design of more potent and selective inhibitors. nih.govwu.ac.th

Molecular docking studies have been employed to investigate the binding of benzoic acid derivatives to various protein targets. niscpr.res.innih.gov These simulations can predict the binding affinity and identify the key amino acid residues involved in the interaction. For example, docking studies can reveal how a ligand fits into the active site of an enzyme and which functional groups on the ligand are responsible for its binding. ajchem-b.comresearchgate.net This information is crucial for understanding the structure-activity relationships and for guiding the synthesis of new analogues with improved properties. nih.gov

Prediction of Binding Energies and Modes of Interaction

While direct experimental data on the binding energies for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- are not available, molecular docking simulations are commonly used to predict the binding affinity and interaction patterns of small molecules with protein targets. For analogous benzoic acid derivatives, docking studies have revealed potential interactions with various enzymes. For instance, certain benzoic acid derivatives have shown predicted binding energies ranging from -6.672 to -7.843 kcal/mol for cyclooxygenase (COX) enzymes. These interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The specific binding energy and mode of interaction for the title compound would be dependent on the specific protein target being investigated.

Table 1: Predicted Binding Energies of Structurally Related Benzoic Acid Derivatives with Cyclooxygenase Enzymes
Compound AnalogueTarget EnzymePredicted Binding Energy (kcal/mol)
Analogue 1COX-1-7.843
Analogue 2COX-1-7.796
Various AnaloguesCOX-1/2-6.672 to -7.843

Analysis of Compound Integration into Enzyme Active Centers

The integration of a ligand like Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- into an enzyme's active site is crucial for its biological activity. Computational analyses of similar molecules suggest that the benzoic acid moiety often participates in key interactions. The carboxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule within the active site. The fluorophenyl group can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues. The flexible thioether linkage allows the molecule to adopt various conformations to optimize its fit within the binding pocket. The precise nature of these interactions, including the specific amino acid residues involved, would be elucidated through detailed molecular docking studies against a specific enzyme target.

Density Functional Theory (DFT) Calculations for Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For compounds structurally related to Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-, DFT calculations have been used to determine important chemical reactivity descriptors. These descriptors provide insights into the molecule's stability and potential for biological activity.

Key chemical reactivity descriptors include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A lower hardness value suggests higher reactivity.

Softness (S): The reciprocal of global hardness, indicating the ease of electron transfer.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Higher values indicate a greater capacity to act as an electrophile.

For a related pyridazin-3(2H)-one derivative containing a 4-fluorophenyl group, the calculated HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity, was found to be 4.327 eV. The electrophilicity index for this molecule suggested it could be biologically active. While these values are not directly for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-, they provide a reference point for the expected range of its chemical reactivity parameters.

Table 2: Representative DFT-Calculated Chemical Reactivity Descriptors for a Structurally Related Compound
DescriptorSymbolCalculated Value (for a related compound)Interpretation
HOMO-LUMO Energy GapΔE4.327 eVIndicates chemical reactivity; lower gap suggests higher reactivity.
Electrophilicity Indexω-Suggests potential biological activity.

Based on a comprehensive search of available scientific literature, there is currently no specific published preclinical research data for the compound "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" that aligns with the detailed outline requested.

Information regarding its specific role as a pharmaceutical intermediate in the synthesis of named pharmacologically active molecules is not detailed in the accessible literature. Furthermore, no preclinical in vitro or in vivo studies investigating its potential anti-inflammatory, analgesic, antimicrobial, or antifungal activities could be located.

Specifically, the searches did not yield any data on the following required topics for "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-":

Role as a Pharmaceutical Intermediate: No documents were found detailing its use in the synthesis of other specific pharmacologically active molecules.

Anti-Inflammatory and Analgesic Research: No in vitro or in vivo studies demonstrating or evaluating its anti-inflammatory or analgesic properties were identified.

Antimicrobial and Antifungal Activities: There were no available in vitro studies assessing its efficacy against the specified strains of Gram-positive bacteria (S. aureus, S. pneumoniae, S. pyogenes, S. agalactiae, Bacillus cereus), Gram-negative bacteria (E. coli, Salmonella enteritidis, Pseudomonas aeruginosa), or fungal strains (Candida spp., yeast-like fungi).

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure and content requirements.

Preclinical Research Applications and Potential Therapeutic Areas Excluding Human Clinical Data

Investigational Applications in Specific Disease Models (Preclinical In Vitro/In Vivo)

Antimicrobial and Antifungal Activities (in vitro studies)

Strategies for Overcoming Microbial Resistance

There is no specific information available in the reviewed literature regarding the activity of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- against resistant microbial strains or any strategies developed to overcome such resistance.

While this specific compound has not been studied, research into structurally related molecules provides context. For instance, various thioureides derived from phenoxymethyl (B101242) benzoic acids have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. researchgate.netnih.govnih.govresearchgate.net These studies indicate that the inclusion of a sulfur-containing moiety (thio-group) on a benzoic acid scaffold can be a viable strategy for developing new antimicrobial agents. However, without direct experimental evidence, the potential efficacy of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- in overcoming microbial resistance remains unknown.

Anticancer Studies (in vitro and preclinical in vivo studies on non-human models)

No dedicated anticancer studies for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- were found in the searched scientific literature. The potential of this specific molecule as an anticancer agent has not been reported. Generally, benzoic acid and its derivatives are a well-established class of compounds that have been extensively investigated for their potential in cancer therapy, showing activities through various mechanisms. nih.govresearchgate.net

Inhibition of Proliferation in Human Cancer Cell Lines (e.g., Caco-2, HCT116, HeLa, MCF-7, 22Rv1)

There is no published data on the antiproliferative effects of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- on the specified human cancer cell lines (Caco-2, HCT116, HeLa, MCF-7, 22Rv1) or any other cancer cell line. While numerous synthetic derivatives of benzoic acid have demonstrated the ability to inhibit the growth of cell lines such as HCT-116 and MCF-7, this specific compound has not been evaluated. preprints.orgpreprints.org

Cell LineReported Proliferation Inhibition Data
Caco-2No data available
HCT116No data available
HeLaNo data available
MCF-7No data available
22Rv1No data available
Induction of Apoptosis in Cancer Cells

No studies have been published that investigate the ability of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- to induce apoptosis in cancer cells. The induction of apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic agents. Other benzoic acid derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways, often involving the activation of caspases. nih.govnih.govwaocp.org However, whether this particular compound shares this capability has not been determined.

Evaluation of Anti-tumor Activity in Preclinical Cancer Models (e.g., CDX and PDX models)

A review of the literature found no evidence of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- being evaluated in preclinical cancer models, including cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models. Such in vivo studies are critical for assessing the therapeutic potential of a compound before any consideration for clinical development, but they have not been conducted for this molecule.

Antitubercular Activity (in vitro investigations)

There are no reports on the in vitro evaluation of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- for activity against Mycobacterium tuberculosis or other mycobacterial species. While research has shown that esters of weak acids, including nitrobenzoates and thiobenzoates, can possess antimycobacterial activity, the specific compound has not been part of these investigations. nih.govnih.govnih.gov

Proposed Mechanisms Involving Perturbation of Iron Homeostasis

As there is no reported antitubercular activity for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-, no mechanisms of action have been proposed.

For context, the perturbation of iron homeostasis is a recognized strategy for combating Mycobacterium tuberculosis. The bacterium requires iron for its survival and pathogenesis, utilizing iron-chelating molecules called siderophores to acquire iron from the host. openmicrobiologyjournal.comeurekaselect.com Compounds that interfere with siderophore biosynthesis or other aspects of iron acquisition are considered promising targets for new anti-TB drugs. researchgate.net It is a plausible, yet entirely uninvestigated, hypothesis that a molecule like Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- could potentially interfere with this process.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Preclinical evaluation of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a critical step in the drug discovery process. For a compound like Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-, this would involve a series of in vitro and in vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological effects.

A key determinant of a drug's pharmacokinetic profile is its metabolic stability. In vitro microsomal metabolic stability assays are fundamental in early drug discovery to predict how a compound might be metabolized in the body. wuxiapptec.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.comevotec.com

The general protocol for such an assay involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse, dog) and a necessary cofactor, NADPH, to initiate the metabolic reactions. evotec.comaxispharm.com The mixture is incubated at 37°C, and samples are taken at different time points (e.g., 0, 5, 15, 30, 45 minutes). evotec.com The reaction is then stopped, and the remaining concentration of the parent compound is measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). solvobiotech.com

From the rate of disappearance of the compound, several parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). solvobiotech.com This data helps in predicting the in vivo hepatic clearance and the potential for first-pass metabolism. solvobiotech.com Compounds with very high clearance in these assays may have poor bioavailability and a short duration of action in the body. solvobiotech.com

While specific data for "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" is not available, the following table illustrates the type of data that would be generated from a microsomal stability assay for a hypothetical benzoic acid derivative.

ParameterHuman Liver MicrosomesRat Liver MicrosomesDog Liver Microsomes
Incubation Time (min) 0, 5, 15, 30, 450, 5, 15, 30, 450, 5, 15, 30, 45
Protein Concentration (mg/mL) 0.50.50.5
Test Compound Concentration (µM) 111
In Vitro Half-life (t½, min) 251835
In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) 55.477.039.6
Predicted Hepatic Extraction Ratio ModerateHighLow to Moderate
This table is for illustrative purposes only and does not represent actual data for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-.

Many new chemical entities, potentially including derivatives of benzoic acid, suffer from poor aqueous solubility, which can significantly limit their oral bioavailability. semanticscholar.orgijddr.in For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids. hilarispublisher.com Compounds with low solubility are often classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), and they typically require formulation strategies to enhance their solubility and dissolution rate. hilarispublisher.comsemanticscholar.org

Several techniques can be employed to improve the solubility and, consequently, the bioavailability of poorly water-soluble drugs. ijpbr.innih.govnih.gov These strategies can be broadly categorized into physical and chemical modifications.

Physical Modifications:

Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate. nih.govitmedicalteam.pl

Modification of Crystal Habit: This includes the use of polymorphs, amorphous forms, and co-crystals, which can have different solubility and dissolution characteristics compared to the stable crystalline form. nih.gov

Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution. nih.gov

Chemical Modifications:

pH Adjustment: For ionizable compounds like benzoic acid, altering the pH of the microenvironment can increase solubility. nih.gov

Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility. nih.gov

Salt Formation: For acidic or basic drugs, forming a salt can significantly improve solubility and dissolution rate. nih.gov

The following table summarizes some of the common strategies for enhancing the solubility of poorly soluble drug candidates.

Strategy CategoryTechniqueDescription
Physical Modification MicronizationReduction of particle size to the micron range to increase surface area. itmedicalteam.pl
NanosuspensionCreation of a colloidal dispersion of nano-sized drug particles. nih.gov
Solid DispersionDispersion of the drug in a hydrophilic carrier matrix. nih.gov
Chemical Modification pH AdjustmentModifying the pH to ionize the drug and increase its solubility. nih.gov
Co-solvencyUsing a mixture of solvents to increase drug solubility. itmedicalteam.pl
ComplexationFormation of inclusion complexes with agents like cyclodextrins. nih.gov
This table provides a general overview of solubility enhancement techniques.

Design and Development of Novel Bioactive Scaffolds with Pharmaceutical Potential

The core structure of a molecule, often referred to as its scaffold, is a crucial element in medicinal chemistry. "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" can be viewed as a scaffold that can be chemically modified to create a library of new compounds with potentially diverse biological activities. The process of modifying a central core to discover new active compounds is a key aspect of drug design.

One common strategy in this area is "scaffold hopping," where the core structure of a known active compound is replaced with a structurally different core, while maintaining the essential features required for biological activity. uniroma1.itbhsai.org This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or a different intellectual property landscape.

For instance, the benzoic acid part of the molecule could be a starting point for developing inhibitors of certain enzymes, as seen in the development of novel xanthine (B1682287) derivatives incorporating benzoic acid moieties for DPP-4 inhibition. nih.gov Similarly, the thiosalicylic acid substructure (a related scaffold) is a known building block for various heterocyclic compounds with diverse biological activities. researchgate.net The stilbene (B7821643) scaffold is another example of a basic structure that has been utilized to develop numerous biologically active compounds. scispace.com Other privileged scaffolds in medicinal chemistry include the thiazole, 1,3,4-thiadiazole (B1197879), and chromenopyridine rings, which are present in a wide range of pharmacologically active molecules. nih.govnih.govmdpi.com

The development of novel bioactive scaffolds from a starting molecule like "Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-" would involve:

Identification of a Biological Target: Determining the enzyme, receptor, or other biological molecule that the compound or its derivatives might interact with.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs by modifying different parts of the molecule (e.g., the benzoic acid ring, the thioether linkage, the fluorophenyl group) and evaluating their biological activity. This helps in identifying the key structural features required for activity.

Computational Modeling: Using computer-aided drug design to predict how modifications to the scaffold will affect its binding to the target and its ADME properties.

Synthesis of Novel Scaffolds: Employing techniques like scaffold hopping to design and synthesize completely new core structures that retain the desired pharmacophoric elements. namiki-s.co.jp

Through these iterative cycles of design, synthesis, and testing, a simple starting molecule can lead to the development of novel drug candidates with significant therapeutic potential.

Future Directions and Research Gaps

Systematic Exploration of Structural Diversity to Optimize Benzoic Acid, 2-[[(4-fluorophenyl)thio]methyl]- Analogs for Enhanced Potency and Selectivity

The optimization of the Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- scaffold necessitates a systematic exploration of its structural diversity. The goal is to identify analogs with superior potency and selectivity for their intended biological targets. Structure-activity relationship (SAR) studies are central to this effort, guiding the rational design of new derivatives.

Research on related benzoic acid derivatives demonstrates the viability of this approach. For instance, halogenation of the benzoic acid ring in a series of 2-([1,1′-biphenyl]-4-carboxamido)benzoic acid derivatives led to a significant increase in antimalarial activity. nih.gov Specifically, the addition of a fluorine atom at position R⁶ of the benzoic acid resulted in the most potent compound, with a 54-fold increase in gametocytocidal activity compared to its unfluorinated counterpart. nih.gov This highlights how subtle modifications to the core structure can yield substantial gains in potency.

Similarly, achieving selectivity is a critical objective. In the development of CSNK2A inhibitors, modifications to the substituent at the 6-position of a pyrazine ring were explored while keeping a 4'-carboxyphenyl group at the 2-position. nih.gov This strategy led to the identification of an analog with nanomolar CSNK2A inhibition and a 30-fold selectivity over the PIM3 kinase in cellular assays. nih.gov This underscores the importance of exploring different regions of the molecule to fine-tune its interaction with specific targets and avoid off-target effects.

Future research on Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- should therefore involve:

Modification of the Benzoic Acid Ring: Introducing various substituents (e.g., halogens, alkyl, methoxy groups) at different positions to probe their effect on activity.

Alteration of the Thioether Linker: Investigating the impact of replacing the sulfur atom or modifying the methylene (B1212753) bridge on conformational flexibility and target binding.

Substitution on the Fluorophenyl Ring: Exploring the effects of altering the position or nature of the halogen, or introducing additional groups, to enhance binding affinity and selectivity.

The following table summarizes SAR findings from related benzoic acid scaffolds, providing a blueprint for future analog design.

ScaffoldModificationEffect on Activity/SelectivityReference
2-([1,1′-Biphenyl]-4-carboxamido)benzoic acidFluorination at R⁶ of the benzoic acid ring54-fold increase in gametocytocidal activity nih.gov
2-([1,1′-Biphenyl]-4-carboxamido)benzoic acidMethylation of the benzoic acid ringSharp decrease in antimalarial activity nih.gov
4-(6-((isopropylamino)indazol-1-yl)pyrazin-2-yl)benzoic acidAddition of a 3-fluoro group to the benzoic acidRestored CSNK2A activity but lost selectivity over PIM3 nih.gov
4-(6-((isopropylamino)indazol-1-yl)pyrazin-2-yl)benzoic acidReplacement of indazole with 6-isopropoxyindoleMaintained potent CSNK2A inhibition with 30-fold selectivity over PIM3 nih.gov

In-depth Mechanistic Investigations at the Molecular and Cellular Levels for Precise Target Engagement

A thorough understanding of how Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- and its optimized analogs exert their effects is crucial. This requires in-depth mechanistic studies at both the molecular and cellular levels to confirm precise target engagement and elucidate the downstream consequences of this interaction.

Molecular docking studies, for example, have been successfully used to reveal how 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives interact with the active sites of α-glucosidase and α-amylase, providing a rationale for their antidiabetic activity. nih.gov Such computational approaches can predict binding modes and identify key interactions (e.g., hydrogen bonding, pi interactions) that can be experimentally validated. nih.gov For the title compound, this would involve identifying its primary biological target(s) and modeling the binding interactions to guide further structural modifications for improved affinity.

At the cellular level, investigating the metabolic fate of the compound is essential. Studies on other complex benzoic acid derivatives have shown that glucuronidation can be a primary metabolic pathway, with the formation of metabolites like acyl and ether glucuronides. nih.gov It is also important to determine if any metabolites, such as an acyl glucuronide, could lead to covalent modification of proteins, which has implications for the compound's half-life and potential for adverse reactions. nih.gov Understanding these metabolic pathways in various species, including humans, through in vitro studies with liver slices or microsomes is a necessary step. nih.gov

Future mechanistic work should focus on:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of the compound.

Biochemical and Biophysical Assays: Quantifying the binding affinity (e.g., Kᵢ, Kₑ) and determining the mode of action (e.g., competitive, noncompetitive) on the purified target protein. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on signaling pathways and cellular functions through techniques like western blotting, qPCR, and reporter assays.

Metabolite Profiling: Identifying the major metabolites in cellular and preclinical models to understand how the compound is processed and whether metabolites contribute to efficacy or off-target effects. nih.gov

Development of Advanced Drug Delivery Systems for Optimized Pharmacokinetics

The inherent physicochemical properties of a lead compound can often limit its therapeutic efficacy due to poor solubility, low bioavailability, or rapid clearance. The development of advanced drug delivery systems (DDS) represents a key strategy to overcome these pharmacokinetic hurdles for Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- and its analogs.

The pharmacokinetic profile of benzoic acid and its derivatives can be complex. For instance, an experimental anti-cancer agent based on a benzoic acid structure was found to have long-lived circulating metabolites in rats, with a fraction of the material irreversibly binding to plasma proteins. nih.gov Such binding can significantly affect the drug's distribution and half-life. Human clinical studies on benzoic acid itself show that peak plasma levels are typically reached 1-2 hours after oral ingestion. researchgate.net

Optimizing these parameters is critical. Future research in this area could explore various DDS technologies, including:

Nanoparticle Formulations: Encapsulating the compound in lipid-based (liposomes, solid lipid nanoparticles) or polymer-based (micelles, nanospheres) nanoparticles to improve solubility, protect it from premature metabolism, and potentially enable targeted delivery to specific tissues.

Prodrug Strategies: Modifying the carboxylic acid group to create an ester or amide prodrug that can improve membrane permeability and oral absorption. The prodrug would then be cleaved in vivo to release the active parent compound.

Amorphous Solid Dispersions: Combining the compound with a polymer carrier to create a high-energy amorphous form, which can significantly enhance the dissolution rate and oral bioavailability of poorly soluble drugs.

The primary goals for developing a DDS for this compound would be to enhance oral bioavailability, prolong circulation time, and achieve a more favorable biodistribution profile, thereby maximizing therapeutic efficacy while minimizing potential side effects.

Integration of in silico Modeling, in vitro Assays, and Preclinical in vivo Studies for Comprehensive Lead Optimization

A modern and efficient approach to drug discovery relies on the tight integration of computational modeling, laboratory assays, and animal studies. This iterative cycle allows for the comprehensive optimization of a lead compound like Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-.

This integrated strategy is a proven method for success. For example, the development of antidiabetic benzoic acid derivatives involved synthesizing the compounds, evaluating them in in vitro α-glucosidase and α-amylase inhibitory assays, and then using in silico molecular docking to rationalize the results. nih.gov Furthermore, computational studies were used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of the designed compounds. nih.gov

A structured approach, often referred to as a Discovery Assay by Stage (DABS) paradigm, can guide this process. uniroma1.it This involves specific types of studies at each stage of development:

In Silico Screening and Design: Utilize computational models to predict the ADME properties, potential toxicity, and target affinity of virtual analogs before synthesis. This helps prioritize which compounds to make.

In Vitro Assays: Conduct a battery of early-stage in vitro tests to measure key properties. These include:

Potency and Selectivity: Determine activity against the primary target and a panel of related off-targets.

Metabolic Stability: Use liver microsomes or hepatocytes to assess how quickly the compound is metabolized. nih.gov

Permeability: Employ methods like the Caco-2 assay to predict intestinal absorption. uniroma1.it

Solubility: Measure aqueous solubility to anticipate potential bioavailability issues. nih.gov

In Vivo Preclinical Studies: For promising candidates identified through in vitro screening, conduct pharmacokinetic (PK) studies in animal models (e.g., rats, mice) to determine key parameters like oral bioavailability, half-life, clearance, and volume of distribution. nih.govnih.gov These studies validate the in vitro and in silico predictions and provide crucial information for selecting a candidate for further development.

This integrated workflow ensures that resources are used efficiently, allowing for the rapid identification and optimization of candidates with a balanced profile of potency, selectivity, and drug-like properties. uniroma1.it

Investigation into novel biological activities beyond currently reported therapeutic areas

While initial research may focus on a specific therapeutic area, the chemical scaffold of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- may possess untapped potential against other diseases. A systematic investigation into novel biological activities could significantly broaden its therapeutic utility.

History is replete with examples of compounds developed for one purpose showing efficacy in another. For instance, derivatives of 2-([1,1′-biphenyl]-4-carboxamido)benzoic acid, originally synthesized as inhibitors for a human histone lysine demethylase, were later discovered to have potent transmission-blocking activity against the malaria parasite Plasmodium falciparum. nih.gov This serendipitous discovery opened up an entirely new therapeutic avenue for the chemical series.

The broad bioactivity of the benzoic acid moiety itself supports this exploratory approach. Various synthetic derivatives have been investigated and shown to possess a wide range of biological effects, including:

Anticancer Activity: Many benzoic acid derivatives have been synthesized and tested against various cancer cell lines, such as HCT-116 (colon) and MCF-7 (breast), with some compounds showing IC₅₀ values in the micromolar range. preprints.org

Antifungal Activity: By targeting fungal-specific enzymes like CYP53, benzoic acid derivatives have been developed as potential new antifungal agents. nih.gov

Antimicrobial and Antitubercular Activities: Cinnamic acid, a related aromatic acid, and its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antituberculotic effects. mdpi.com Benzimidazole derivatives, which can be seen as related heterocyclic structures, also show a vast array of activities including antibacterial, antifungal, and antimycobacterial properties. indexcopernicus.com

Future research should therefore include broad biological screening of Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- and its most promising analogs. This could involve testing against diverse panels of cancer cell lines, pathogenic microbes (bacteria, fungi, parasites), and key enzymes from various disease-related pathways. Such a strategy maximizes the potential for discovering novel and valuable therapeutic applications for this chemical scaffold.

Q & A

Basic: How can researchers optimize the synthesis of benzoic acid derivatives with thioether substituents?

Methodological Answer:
Synthesis of thioether-containing benzoic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, the methylthio group can be introduced via reaction of a benzyl halide with a thiol (e.g., 4-fluorothiophenol) under basic conditions (e.g., K₂CO₃ in DMF) . Key considerations include:

  • Reagent purity : Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Workup : Acid-base extraction (e.g., 1M HCl and ethyl acetate) isolates the carboxylic acid moiety.
    Reference: details synthesis routes for structurally analogous compounds.

Advanced: How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:
Discrepancies between experimental NMR spectra and computational predictions (e.g., DFT calculations) may arise from solvent effects, conformational flexibility, or crystal packing. To resolve these:

  • Solvent correction : Use explicit solvent models (e.g., PCM in Gaussian) to refine chemical shift predictions.
  • Dynamic effects : Perform molecular dynamics simulations to account for rotational barriers in thioether linkages.
  • X-ray validation : Compare with crystallographic data (e.g., bond lengths in ) to confirm substituent geometry.
    Reference: NIST Chemistry WebBook ( ) provides benchmark spectral data for validation.

Basic: What are the recommended techniques for characterizing the solubility and stability of this compound?

Methodological Answer:

  • Solubility profiling : Use shake-flask method in buffered solutions (pH 1–7.4) with HPLC quantification (C18 column, UV detection at 254 nm).
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis or oxidation products.
  • pKa determination : Employ potentiometric titration or UV-metric assays (e.g., SiriusT3 instrument).
    Reference: Predicted pKa (3.68) and density (1.29 g/cm³) in guide experimental design.

Advanced: How can structure-activity relationships (SAR) be explored for fluorophenyl-thioether derivatives in drug discovery?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 4-fluorophenyl group with other electron-deficient aromatics (e.g., 4-CF₃, ) to modulate lipophilicity (ClogP).
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to assess interactions with targets like G-protein-coupled receptors ( ).
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (ELISA) or NF-κB luciferase reporter assays, referencing analogs in .
    Reference: highlights a derivative with kinase inhibition potential, suggesting SAR frameworks.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate = 4:1 to 1:1).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data ( ).
  • TLC monitoring : Visualize spots under UV (254 nm) or with iodine staining for thioether detection.
    Reference: describes purification of benzofuran analogs via similar protocols.

Advanced: How can computational modeling predict the metabolic fate of this compound?

Methodological Answer:

  • Metabolite prediction : Use software like MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., sulfoxidation of the thioether group).
  • CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
  • ADME profiling : Calculate topological polar surface area (TPSA) and blood-brain barrier permeability (e.g., SwissADME).
    Reference: ’s trifluoromethylsulfonyl derivative informs reactivity patterns.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity screening : Refer to analogs in EPA’s TSCA database () for hazard classification.
  • PPE : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy of thioether intermediates.
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal.
    Reference: emphasizes regulatory guidelines for benzoic acid derivatives.

Advanced: How can in vivo studies evaluate the pharmacokinetics of fluorophenyl-thioether derivatives?

Methodological Answer:

  • Rodent models : Administer via oral gavage (10 mg/kg) and collect plasma samples at 0–24h for LC-MS/MS analysis.
  • Tissue distribution : Use radiolabeled analogs (¹⁴C) to quantify accumulation in liver/kidney.
  • Metabolite ID : Perform HR-MS/MS on bile/urine to detect glucuronide conjugates.
    Reference: ’s indole-based analogs provide PK study frameworks.

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Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.